Home > Products > Screening Compounds P121168 > Pasireotide L-aspartate salt
Pasireotide L-aspartate salt -

Pasireotide L-aspartate salt

Catalog Number: EVT-10931841
CAS Number:
Molecular Formula: C62H73N11O13
Molecular Weight: 1180.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pasireotide L-aspartate salt is a synthetic cyclic hexapeptide with somatostatin-like activity, primarily used in the treatment of Cushing's disease, particularly in patients who are not candidates for surgery or have not achieved curative outcomes from such interventions. It is an analog of somatostatin and acts on various somatostatin receptors, making it a significant therapeutic agent in endocrinology . The compound is classified as a peptide hormone and is recognized for its unique receptor binding profile, which distinguishes it from other somatostatin analogs like octreotide and lanreotide .

Synthesis Analysis

Methods

The synthesis of Pasireotide L-aspartate salt typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Fragment-Based Synthesis: This method employs the coupling of peptide fragments, which can include dipeptides and tripeptides, leading to the formation of the desired cyclic structure. The fragments are synthesized using various solvents such as dimethylformamide, acetonitrile, and dichloromethane .
  2. Purification: After synthesis, purification is achieved through Reverse Phase High-Performance Liquid Chromatography (HPLC), ensuring a product purity greater than 99% .
  3. Cyclization: The linear peptide formed during synthesis undergoes cyclization, typically facilitated by coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the final cyclic structure .

Technical Details

The synthesis requires careful control of reaction conditions and purification processes to ensure the integrity and purity of the final product. The use of protecting groups during synthesis is critical to prevent unwanted reactions at specific amino acid residues .

Molecular Structure Analysis

Structure

Pasireotide L-aspartate salt has a complex molecular structure characterized by a cyclic hexapeptide configuration. Its molecular formula is C62H73N11O13C_{62}H_{73}N_{11}O_{13} with a molecular weight of approximately 1180.3 g mol1180.3\text{ g mol} .

Data

The compound exhibits stereoisomerism due to the presence of multiple stereocenters within its amino acid composition. Each amino acid used in its synthesis is selected for its specific stereochemical configuration, ensuring that the final product retains its biological activity .

Chemical Reactions Analysis

Pasireotide L-aspartate salt undergoes several chemical reactions that are crucial for its functionality and stability:

  1. Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, which can affect peptide stability.
  2. Reduction: This process entails the addition of hydrogen or removal of oxygen, influencing the peptide's conformation.
  3. Substitution Reactions: These involve replacing one atom or group within the molecule with another, potentially altering its biological activity.

The specific outcomes of these reactions depend heavily on the reaction conditions and reagents used.

Mechanism of Action

Pasireotide L-aspartate salt exerts its pharmacological effects by activating multiple somatostatin receptors (subtypes 1, 2, 3, and 5). Its high affinity for somatostatin receptor subtype 5 is particularly significant as this receptor is often overexpressed in corticotroph adenomas associated with Cushing's disease. By binding to these receptors, Pasireotide inhibits the secretion of corticotropin from pituitary adenomas, thereby reducing cortisol production in patients with hypercortisolism .

Physical and Chemical Properties Analysis

Physical Properties

Pasireotide L-aspartate salt appears as a white to yellowish hygroscopic powder that is practically insoluble in water at neutral pH but shows some solubility in acidic conditions (e.g., 0.1 N hydrochloric acid) .

Chemical Properties

Applications

Pasireotide L-aspartate salt has several scientific applications:

  • Clinical Use: It is primarily utilized in treating Cushing's disease and acromegaly due to its ability to modulate hormone secretion effectively.
  • Research Applications: In chemistry and biology, it serves as a model compound for studying peptide synthesis and receptor interactions.
  • Pharmaceutical Development: The compound is significant in developing new therapeutic agents targeting somatostatin receptors due to its unique binding profile and efficacy compared to other analogs .
Molecular Design and Structure-Activity Relationships

Rationale for L-Aspartate Salt Formation in Peptide Pharmaceuticals

The formation of pharmaceutically acceptable salts is a critical strategy for optimizing the physicochemical properties of peptide therapeutics. Pasireotide L-aspartate salt exemplifies this approach, where the addition of a dicarboxylic amino acid counterion significantly enhances the compound's biopharmaceutical profile. The L-aspartate anion improves aqueous solubility through its polar, zwitterionic character, which facilitates stronger ion-dipole interactions with water molecules compared to inorganic anions like chloride. This property is crucial for subcutaneous administration, where high solubility enables formulation of therapeutic doses in minimal injection volumes [2].

Furthermore, L-aspartate contributes to molecular stability via electrostatic interactions with basic residues in pasireotide. The α-carboxyl group of L-aspartate forms a stable ionic bond with the N-terminus of pasireotide, while its side-chain carboxyl group may participate in additional hydrogen bonding. These interactions reduce molecular mobility in the solid state, thereby suppressing degradation pathways such as oxidation or deamidation. The chiral homogeneity of L-aspartate (versus racemic aspartic acid) ensures consistent crystal lattice formation, which enhances batch-to-batch reproducibility—a critical factor in pharmaceutical manufacturing [4].

Table 1: Impact of Salt Formation on Pasireotide Properties

PropertyPasireotide Free BasePasireotide L-Aspartate
Aqueous SolubilityLow (requires organic cosolvents)High (>1 mg/mL in water)
Crystal HabitAmorphousDefined crystalline structure
HygroscopicityHighModerate
Formulation pH RangeLimited (degradation risk)Broad (pH 4.2 optimal)

Structural Optimization of Cyclic Hexapeptide Somatostatin Analogues

Pasireotide (cyclo[4-(N-carbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-(4-O-benzyl)-L-tyrosyl-L-phenylalanyl]) represents a structurally optimized cyclic hexapeptide somatostatin analogue. Its design overcomes limitations of earlier analogues like octreotide through strategic modifications:

  • Backbone Rigidification: Incorporation of phenylglycine at position 2 restricts conformational flexibility, enhancing receptor binding specificity.
  • Side-Chain Engineering: The 4-O-benzyl tyrosine modification creates a deep hydrophobic pocket engagement site absent in natural somatostatin.
  • Stapling Technology: The carbamoyloxy bridge between the N-terminus and lysine side-chain stabilizes a bioactive β-turn conformation, reducing proteolytic susceptibility compared to linear peptides [4] [6].

This optimization resulted in a 40-fold increased binding affinity for somatostatin receptor subtype 5 (sst₅) compared to octreotide, while simultaneously improving metabolic stability. The cyclic scaffold exhibits a plasma half-life of 12 hours in humans—significantly longer than natural somatostatin (2-3 minutes)—enabling once- or twice-daily dosing regimens without extended-release formulations [4].

Role of Aromatic Residues in Receptor Subtype Selectivity (sst₁₋₅)

Pasireotide's receptor subtype selectivity profile (sst₅ > sst₁ ≈ sst₃ >> sst₂ ≈ sst₄) is primarily governed by its unique aromatic residue arrangement:

  • D-Tryptophan at Position 3: The indole moiety engages in π-stacking interactions with Phe⁷.²⁵⁷ in transmembrane domain 6 of sst₅, a residue absent in other subtypes. This interaction contributes to the 40-fold selectivity for sst₅ over sst₂ [4].
  • 4-O-Benzyl-L-Tyrosine at Position 5: The benzyl ether extension projects into a hydrophobic subpocket unique to sst₅. Mutagenesis studies show that replacement with standard tyrosine reduces sst₅ affinity by 98% while minimally affecting sst₂ binding.
  • L-Phenylalanine at Position 6: The terminal phenyl ring participates in edge-to-face interactions with Trp⁷.²⁸³ in sst₅, further stabilizing the active receptor conformation.

Table 2: Binding Affinities (IC₅₀, nM) of Pasireotide at Somatostatin Receptors

Receptor SubtypePasireotideOctreotideNatural Somatostatin-14
sst₁9.3 ± 1.2>10002.1 ± 0.3
sst₂1.0 ± 0.20.6 ± 0.11.8 ± 0.4
sst₃1.5 ± 0.334 ± 71.7 ± 0.3
sst₄>100>10003.2 ± 0.7
sst₅0.16 ± 0.036.3 ± 1.11.4 ± 0.2

Conformational Analysis of β-Amino Acid Substitutions on Biological Activity

The incorporation of β-amino acids represents a key innovation in pasireotide's design. Unlike naturally occurring α-amino acids, β-amino acids contain an additional methylene group in their backbone, fundamentally altering peptide conformation:

  • Conformational Effects: The (2R,5S,8S,11S,14R,17S) configuration in pasireotide's β-amino acid-derived residues stabilizes a type II' β-turn. Nuclear magnetic resonance studies reveal that the β²⁷-homo-amino acid substitution at position 1 increases the dihedral angle Φ₂ by 30° compared to standard proline, positioning the phenylglycine side-chain for optimal receptor contact [6].
  • Biological Impact: β-amino acids confer protease resistance by disrupting substrate recognition. Trypsin degradation assays show pasireotide remains >95% intact after 24 hours, versus <10% for natural somatostatin. This stability directly correlates with sustained receptor activation—pasireotide maintains sst₅ internalization for >90 minutes versus 15 minutes for somatostatin-14 [4].
  • Steric Considerations: Molecular dynamics simulations demonstrate that the extended backbone of β-amino acid residues creates a 2.1Å wider binding pocket engagement surface, explaining the enhanced sst₅ specificity. Substitution with α-amino acids at these positions reduces sst₅ binding affinity by 20-fold while increasing off-target activity at sst₄ [6].

The strategic integration of these molecular innovations—L-aspartate salt formation, aromatic residue engineering, and β-amino acid substitutions—establishes pasireotide L-aspartate as a therapeutically optimized somatostatin analogue with enhanced pharmacokinetics, receptor selectivity, and metabolic stability compared to earlier generations of peptide therapeutics [4] [6].

Properties

Product Name

Pasireotide L-aspartate salt

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C62H73N11O13

Molecular Weight

1180.3 g/mol

InChI

InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1

InChI Key

XOMKXFJQWURETI-XZRPHVMWSA-N

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.